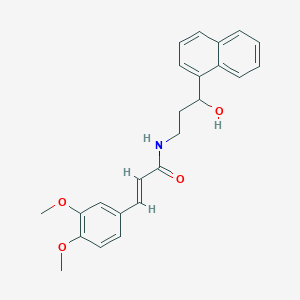

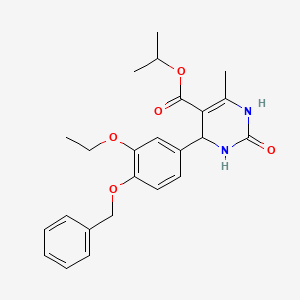

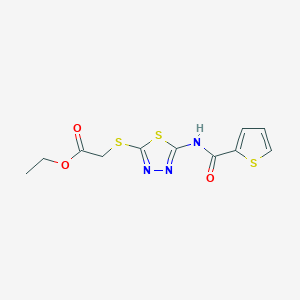

1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea, also known as Leflunomide, is a synthetic medication that is primarily used for the treatment of rheumatoid arthritis. It is classified as a disease-modifying antirheumatic drug (DMARD) and works by suppressing the immune system. In recent years, Leflunomide has gained attention for its potential use in the treatment of various types of cancer.

Scientific Research Applications

Acetylcholinesterase Inhibitors

A study by Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing them for antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking two pharmacophoric moieties and to test compounds with greater conformational flexibility. The study found that certain compounds showed high inhibitory activities, suggesting potential applications in treating conditions associated with acetylcholinesterase, such as Alzheimer's disease Vidaluc et al..

Solvatochromic Fluorescence Probes

Bohne et al. (2005) explored N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea (1a) for its strong solvatochromism in fluorescence properties, allowing the detection of analytes like alcohols, carboxylic acids, and fluoride ions. This study highlights the potential of urea derivatives in developing sensitive fluorescence-based sensors for various analytes Bohne et al..

Functionalized Fluorescent Dyes

Frath et al. (2012) reported on a Boranil fluorophore derivative that was converted to various derivatives, including urea and thiourea, which are fluorescent dyes. This research has implications for developing new fluorescent labels for biological imaging and assays Frath et al..

Antiglycation and Urease Inhibitory Activities

Sharma et al. (2013) synthesized a series of urea and thiourea derivatives of glutamic acid, evaluating them for in vitro antiglycation and urease inhibitory activities. Compounds with fluoro and methoxy substituents showed significant inhibitory potency, indicating potential for therapeutic applications in conditions related to glycation and urease activity Sharma et al..

Antiproliferative and Antioxidant Activities

Kurt et al. (2015) synthesized coumarylthiazole derivatives containing aryl urea/thiourea groups, evaluating their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with antioxidant activity. Some compounds exhibited significant inhibitory activity and antioxidant properties, suggesting potential for treating neurodegenerative diseases and oxidative stress-related conditions Kurt et al..

properties

IUPAC Name |

1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O2S/c1-19-12(10-4-2-5-11(15)8-10)9-16-14(18)17-13-6-3-7-20-13/h2-8,12H,9H2,1H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOHOTMMASFGEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NC1=CC=CS1)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2780556.png)

amine](/img/structure/B2780560.png)

![2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2780561.png)

![N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine](/img/structure/B2780563.png)

![2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2780566.png)

![2-Chloro-1-[3-(3-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2780571.png)